molecular formula C24H18F2N4O2 B2913060 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251689-54-9

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2913060
CAS No.: 1251689-54-9
M. Wt: 432.431
InChI Key: JXLXISBILDQKIX-UHFFFAOYSA-N
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Description

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its structure, featuring a benzamido-benzyl linker and a fluorophenyl-imidazole carboxamide core, is rationally designed to function as a potent and selective ATP-competitive inhibitor [based on the common pharmacophore of known kinase inhibitors]. This compound is primarily investigated for its potential to modulate specific signaling cascades, such as those involving receptor tyrosine kinases, which are critical in processes like cell proliferation and survival. Researchers utilize this molecule as a key chemical probe to elucidate the role of specific kinase targets in disease models, including oncology and inflammatory disorders. Its mechanism involves binding to the catalytic kinase domain, thereby preventing phosphorylation and subsequent downstream signaling [a mechanism shared by well-characterized kinase inhibitors like imatinib]. Studies focusing on structure-activity relationships (SAR) employ this compound to optimize selectivity and potency profiles for novel therapeutic candidates, making it an invaluable tool for chemical biology and drug discovery programs.

Properties

IUPAC Name

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O2/c25-18-4-1-3-17(11-18)23(31)28-20-9-7-16(8-10-20)13-30-14-22(27-15-30)24(32)29-21-6-2-5-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXISBILDQKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluorobenzamide and 3-fluorophenylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, benzylation, and imidazole ring construction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.

    Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with distinct properties.

Scientific Research Applications

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to investigate the effects of fluorinated aromatic rings on biological activity. It can serve as a model compound for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its activity against various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities between the target compound and its analogs, based on substituents, molecular weight, and synthetic approaches:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
1-(4-(3-Fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (Target) - 3-Fluorobenzamido benzyl
- 3-Fluorophenyl carboxamide
C₂₅H₁₉F₂N₅O₂ 483.45 Dual fluorination enhances lipophilicity and potential CNS penetration. -
1-(4-(4-Chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide - 4-Chlorobenzamido benzyl
- o-Tolyl carboxamide
C₂₅H₂₁ClN₄O₂ 444.9 Chlorine substituent may increase steric hindrance and electronic effects.
N-(4-Chlorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide - 3-Methoxyphenyl acetamido benzyl
- 4-Chlorophenyl carboxamide
C₂₆H₂₃ClN₄O₃ 474.9 Methoxy group improves solubility but may reduce membrane permeability.
N-(3-Chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide - 3-Cyclopentylpropanamido benzyl
- 3-Chloro-4-methylphenyl carboxamide
C₂₆H₂₉ClN₄O₂ 465.0 Cyclopentyl group introduces conformational rigidity and lipophilicity.
N-(3-Bromo-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine (FerroLOXIN-2) - Bromo-trifluoromethyl benzyl
- 3-Fluorophenyl and phenyl imidazole
C₂₃H₁₆BrF₄N₃ 502.29 Bromine and trifluoromethyl groups enhance electron-withdrawing properties.
N-(1-(3-Fluorophenyl)-4-phenyl-1H-imidazol-2-yl)-4-(trifluoromethyl)benzamide (Analog 26) - 4-Trifluoromethyl benzamide
- 3-Fluorophenyl and phenyl imidazole
C₂₃H₁₆F₄N₃O 426.39 Trifluoromethyl group increases metabolic resistance and target affinity.

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve binding precision compared to bulkier chlorine substituents .
  • Methoxy Groups : While enhancing water solubility (e.g., ), methoxy groups can reduce blood-brain barrier penetration, making the target compound’s fluorinated design more suited for CNS targets.
  • Trifluoromethyl Groups : Analog 26 and FerroLOXIN-2 demonstrate that trifluoromethyl groups enhance stability and binding to hydrophobic pockets, though they may increase molecular weight and synthetic complexity.

Synthetic Approaches :

  • Imidazole carboxamides are typically synthesized via condensation reactions between activated carboxylic acids (e.g., acyl chlorides) and amines. For example, Analog 26 was prepared by reacting 4-(trifluoromethyl)benzoyl chloride with a preformed imidazole-2-amine intermediate .
  • The target compound likely follows a similar route, involving sequential benzamidation and carboxamide coupling steps, as seen in ’s synthesis of 2-(3-fluorophenyl)-1H-benzimidazole derivatives .

Pharmacological Implications

  • Anticancer Activity : FerroLOXIN-2 and Analog 26 target ferroptosis pathways, indicating that fluorinated imidazole-carboxamides may inhibit lipid peroxidation .
  • Neurological Targets : Fluorinated aromatic systems (e.g., 3-fluorophenyl) are common in ligands for metabotropic glutamate receptors (mGluRs) and other CNS targets .

Biological Activity

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound notable for its complex structure, which includes an imidazole ring and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase modulator involved in various signaling pathways related to cell growth and cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F2N4OC_{20}H_{18}F_{2}N_{4}O, with a molecular weight of approximately 414.4 g/mol. The presence of fluorine atoms in its structure is significant as they can enhance biological activity and solubility properties.

PropertyValue
Molecular FormulaC20_{20}H18_{18}F2_{2}N4_{4}O
Molecular Weight414.4 g/mol
Key Functional GroupsImidazole, Carboxamide
Fluorine Substituents3-Fluorobenzamido, 3-Fluorophenyl

Research indicates that compounds with similar structures often exhibit promise in treating conditions such as cancer due to their ability to inhibit specific protein kinases. These kinases play crucial roles in signal transduction pathways that regulate cell proliferation and survival. The binding affinity of this compound to these kinases is an area of active investigation.

Biological Activity and Therapeutic Potential

This compound has been studied for its biological activity, particularly in the context of cancer therapeutics. Its role as a kinase inhibitor suggests it may be effective against various malignancies.

Case Studies and Research Findings

  • Kinase Modulation : Studies have shown that this compound can effectively modulate kinase activity, which is critical for developing targeted cancer therapies. For example, research involving similar imidazole derivatives has demonstrated their efficacy in inhibiting tumor growth in preclinical models.
  • Metabolic Stability : The compound's metabolic stability has been evaluated using human liver microsomes (HLMs), indicating that modifications in the fluorine substituents can significantly impact the metabolic degradation pathways, enhancing its therapeutic viability.

Comparison with Related Compounds

Several compounds share structural similarities with this compound. These comparisons help elucidate the structure-activity relationship (SAR) critical for optimizing drug design.

Compound NameKey Features
1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamideSimilar imidazole core; different fluorine position
1-(4-bromobenzamido)-N-pyridin-2-yl-1H-imidazole-4-carboxamideBromine substitution; pyridine instead of phenyl
N-(3-fluorophenyl)-2-methyl-N'-phenylimidazole-4-carboxamideMethyl substitution; different phenyl arrangement

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